3-Isopropoxy-4-nitrobenzoic acid

説明

Chemical Identity and Classification

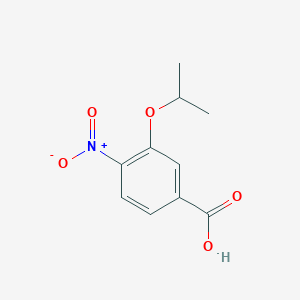

This compound, bearing the Chemical Abstracts Service registry number 379261-85-5, represents a substituted benzoic acid derivative with the molecular formula C₁₀H₁₁NO₅ and a precise molecular weight of 225.20 grams per mole. The compound's International Union of Pure and Applied Chemistry nomenclature designates it as 4-nitro-3-propan-2-yloxybenzoic acid, reflecting the systematic positioning of its functional groups. The molecular structure features a benzene ring substituted with three distinct functional groups: a carboxylic acid group, a nitro group, and an isopropoxy group, creating a complex electronic environment that significantly influences its chemical behavior.

The compound's canonical Simplified Molecular Input Line Entry System representation appears as CC(C)OC1=C(C=CC(=C1)C(=O)O)N+[O-], while its International Chemical Identifier key is recorded as USHZRNJOYADWDS-UHFFFAOYSA-N. These identifiers provide unambiguous chemical identification for database searches and structural verification. The MDL number MFCD14583078 further establishes its presence in chemical databases and commercial catalogs.

From a classification perspective, this compound belongs to the broader category of nitrobenzoic acids and derivatives, which are characterized by the presence of both nitro and carboxylic acid functional groups attached to a benzene ring. This classification places the compound within a significant class of organic compounds known for their diverse chemical reactivity patterns and synthetic utility. The specific substitution pattern distinguishes it from other nitrobenzoic acid isomers, creating unique properties that influence its reactivity and applications.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₀H₁₁NO₅ | |

| Molecular Weight | 225.20 g/mol | |

| CAS Number | 379261-85-5 | |

| MDL Number | MFCD14583078 | |

| InChI Key | USHZRNJOYADWDS-UHFFFAOYSA-N |

Historical Context and Discovery

The historical development of this compound traces its origins to the broader exploration of nitrobenzoic acid derivatives, which gained prominence during the expansion of organic chemistry in the late 19th and early 20th centuries. The compound first appeared in chemical databases with a creation date of March 27, 2005, indicating its relatively recent formal characterization and registration in major chemical databases. This timeline suggests that while the fundamental chemistry of nitrobenzoic acids was well-established decades earlier, the specific isopropoxy derivative represents a more recent synthetic achievement.

The development of efficient synthetic methodologies for preparing nitrobenzoic acid derivatives gained significant momentum through patent literature, particularly focusing on processes for producing 3-nitro-4-alkoxybenzoic acids. These industrial processes emphasized the importance of selective nitration reactions and the challenges associated with achieving high yields of specific isomers. The emergence of this compound as a distinct compound reflects the broader trend toward developing specialized building blocks for pharmaceutical and materials chemistry applications.

Research into alkoxy-substituted nitrobenzoic acids intensified as chemists recognized their potential as intermediates in complex synthetic sequences. The specific interest in isopropoxy derivatives likely emerged from their unique steric and electronic properties, which differ significantly from smaller alkoxy groups such as methoxy or ethoxy substituents. The isopropyl group introduces additional steric bulk while maintaining the electron-donating character typical of ether linkages, creating opportunities for selective chemical transformations.

The compound's formal recognition and characterization in modern chemical databases reflects the systematic approach to cataloging and studying aromatic compounds with potential pharmaceutical applications. The continuous updates to its database entries, with the most recent modification occurring on May 18, 2025, demonstrate ongoing research interest and potential new applications being discovered.

Significance in Organic Chemistry

This compound occupies a significant position in organic chemistry due to its unique combination of functional groups that create diverse reactivity patterns and synthetic opportunities. The compound serves as an excellent example of how multiple functional groups can influence aromatic reactivity through their electronic effects. The nitro group, being strongly electron-withdrawing, activates the carboxylic acid toward nucleophilic attack while simultaneously directing electrophilic substitution to the meta position relative to itself.

The presence of the isopropoxy group adds complexity to the electronic distribution within the aromatic system. While alkoxy groups are generally electron-donating through resonance, the isopropyl substituent introduces steric considerations that can influence reaction pathways and selectivity. This dual nature of electron-donating and sterically demanding character makes the compound particularly valuable for studying structure-reactivity relationships in substituted aromatic systems.

From a synthetic perspective, the compound demonstrates the principles of regioselectivity in electrophilic aromatic substitution reactions. The carboxylic acid group functions as a meta-directing group due to its electron-withdrawing nature, explaining why nitration of appropriately substituted benzoic acid derivatives can lead to the formation of this specific regioisomer. Understanding these directing effects is crucial for designing synthetic routes to complex aromatic compounds.

The compound also exemplifies the challenges and opportunities in multifunctional organic molecules. Each functional group can undergo independent chemical transformations while potentially influencing the reactivity of the others. For instance, the carboxylic acid can be converted to esters, amides, or other derivatives, while the nitro group can be reduced to an amine, and the isopropoxy group can be modified through various substitution reactions.

Research applications of this compound extend beyond traditional organic synthesis to include studies of molecular recognition, drug design, and materials chemistry. The compound's rigid aromatic framework combined with its diverse functional groups makes it an attractive building block for constructing more complex molecular architectures with defined spatial arrangements and electronic properties.

Position in Nitrobenzoic Acid Family

Within the broader family of nitrobenzoic acids, this compound represents a specialized derivative that combines the core structural features of the parent compounds with additional complexity introduced by the alkoxy substitution. The nitrobenzoic acid family encompasses three primary isomers based on the relative positions of the nitro and carboxylic acid groups: ortho (2-nitrobenzoic acid), meta (3-nitrobenzoic acid), and para (4-nitrobenzoic acid).

3-Nitrobenzoic acid, the parent compound most closely related to the isopropoxy derivative, serves as a fundamental building block in organic synthesis and exhibits characteristic meta-directing behavior in electrophilic aromatic substitution reactions. The introduction of the isopropoxy group at the position meta to the carboxylic acid significantly modifies the electronic and steric environment while maintaining the basic structural framework that defines the nitrobenzoic acid family.

Comparative analysis within the family reveals distinct differences in acidity, solubility, and reactivity patterns. While 3-nitrobenzoic acid exhibits a pKa of 3.47, making it approximately ten times more acidic than benzoic acid due to the electron-withdrawing effect of the nitro group, the introduction of the electron-donating isopropoxy group in the derivative compound would be expected to moderate this effect, potentially resulting in slightly reduced acidity compared to the parent compound.

The substitution pattern in this compound creates a unique electronic environment that distinguishes it from other family members. Unlike simple nitrobenzoic acids that contain only electron-withdrawing substituents, this compound features competing electronic effects between the electron-withdrawing nitro and carboxylic acid groups and the electron-donating isopropoxy group. This electronic interplay creates opportunities for selective chemical transformations that may not be accessible with simpler family members.

| Compound | Molecular Formula | Key Distinguishing Features | Primary Applications |

|---|---|---|---|

| 2-Nitrobenzoic acid | C₇H₅NO₄ | Ortho substitution pattern | Chelating ligand synthesis |

| 3-Nitrobenzoic acid | C₇H₅NO₄ | Meta substitution pattern | Dye intermediate synthesis |

| 4-Nitrobenzoic acid | C₇H₅NO₄ | Para substitution pattern | Pharmaceutical intermediates |

| This compound | C₁₀H₁₁NO₅ | Additional alkoxy substitution | Specialized synthetic applications |

The positioning of this compound within the nitrobenzoic acid family also reflects broader trends in medicinal chemistry and materials science toward developing compounds with enhanced selectivity and reduced toxicity profiles. The isopropoxy group may confer improved lipophilicity and membrane permeability compared to simpler nitrobenzoic acids, potentially expanding the range of biological applications while maintaining the core chemical reactivity that makes nitrobenzoic acids valuable synthetic intermediates.

特性

IUPAC Name |

4-nitro-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO5/c1-6(2)16-9-5-7(10(12)13)3-4-8(9)11(14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USHZRNJOYADWDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=CC(=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345243 | |

| Record name | 3-Isopropoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

379261-85-5 | |

| Record name | 3-Isopropoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Nitration of Hydroxybenzoic Acid Derivatives

A common initial step is the nitration of 3-hydroxybenzoic acid to yield 3-hydroxy-4-nitrobenzoic acid. This nitration is typically performed using a nitrating mixture such as nitric acid and sulfuric acid under controlled temperature to avoid over-nitration or degradation of the substrate.

Etherification (Isopropylation) of the Hydroxyl Group

The hydroxyl group at the 3-position is then converted to an isopropoxy group by reaction with isopropanol under acidic conditions or by using isopropyl halides in the presence of a base such as potassium carbonate. This step is crucial to obtain the desired 3-isopropoxy substitution pattern.

Alternative Two-Step Synthesis Using Lithium Hydroxide

Recent research has demonstrated an improved two-step synthesis route starting from 2-hydroxy-4-nitrobenzoic acid, involving:

- Alkylation of the hydroxyl group with isopropyl bromide or chloride in the presence of potassium carbonate in an aprotic solvent like N,N-dimethylformamide (DMF).

- Hydrolysis of the ester intermediate using lithium hydroxide at room temperature, which avoids harsh conditions and improves yield.

This method achieves an overall yield of approximately 82%, with milder reaction conditions compared to traditional protocols that use concentrated sodium hydroxide at elevated temperatures, which tend to produce side products such as azoxybenzene derivatives.

Industrial Scale Considerations

Industrial production typically employs continuous flow reactors for nitration and etherification steps to optimize reaction time, temperature control, and product purity. Advanced purification techniques such as recrystallization and chromatography are used to isolate the final product with high purity.

- The nitration proceeds via electrophilic aromatic substitution, where the nitronium ion (NO2+) attacks the aromatic ring, preferentially at the para position relative to the hydroxyl group.

- The etherification involves nucleophilic substitution where the phenolic oxygen attacks the alkyl halide, forming the isopropoxy ether.

- Hydrolysis of ester intermediates under mild basic conditions (LiOH) prevents side reactions such as azo or azoxy compound formation, which are common under harsher alkaline conditions.

- A study comparing hydrolysis conditions found that using lithium hydroxide at room temperature significantly improves the yield and purity of 3-isopropoxy-4-nitrobenzoic acid compared to traditional sodium hydroxide hydrolysis at elevated temperatures, which leads to unwanted azoxybenzene byproducts.

- Spectroscopic characterization (IR, 1H, 13C, and 15N NMR) confirms the structure and purity of the synthesized compound, with 15N NMR particularly useful in distinguishing nitro and azoxy derivatives.

- The compound’s synthesis is sensitive to reaction temperature and base concentration, which must be optimized to avoid side reactions.

The preparation of this compound is efficiently achieved through nitration of hydroxybenzoic acid derivatives followed by etherification with isopropanol or isopropyl halides. Recent advances favor a two-step alkylation and mild lithium hydroxide hydrolysis approach, which offers higher yields and fewer side products compared to traditional methods. Control of reaction parameters such as temperature, base strength, and solvent choice is critical to optimize the synthesis. These methods provide reliable routes for producing this compound for research and industrial applications.

化学反応の分析

Types of Reactions

3-Isopropoxy-4-nitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The isopropoxy group can be substituted with other alkoxy groups or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides and strong bases (e.g., sodium hydride) are used for nucleophilic substitution reactions.

Major Products Formed

Reduction: The major product is 3-Isopropoxy-4-aminobenzoic acid.

Substitution: Depending on the substituent used, various alkoxy or functionalized benzoic acids can be formed.

科学的研究の応用

Medicinal Chemistry

3-Isopropoxy-4-nitrobenzoic acid has garnered attention for its role as a precursor in the synthesis of biologically active compounds. Its derivatives have been investigated for their potential in disrupting protein-protein interactions, particularly in cancer research.

Case Study: Disruption of c-Myc–Max Interaction

In a study published in 2015, researchers synthesized derivatives of this compound to evaluate their ability to disrupt the c-Myc–Max protein complex. The electrophoretic mobility shift assay demonstrated that certain derivatives effectively inhibited this interaction, suggesting potential applications in cancer therapeutics .

Organic Synthesis

The compound serves as an important building block in organic synthesis. It can be transformed into various derivatives that are utilized in the production of pharmaceuticals and agrochemicals.

Table 1: Synthesis Pathways and Derivatives

| Starting Material | Reaction Type | Product | Yield (%) |

|---|---|---|---|

| This compound | Acylation | Acid Chloride | Variable |

| This compound | Coupling | Biologically active derivatives | High |

The conversion of this compound to its corresponding acid chloride has been documented, which is crucial for further coupling reactions to synthesize complex molecules .

Materials Science

This compound is also relevant in materials science, particularly in the development of polymers and coatings. Its chemical properties allow it to be incorporated into various formulations, enhancing performance characteristics.

Market Insights

The market for compounds related to nitrobenzoic acids is expanding due to their utility in specialty chemicals. The global market for 4-nitrobenzoic acid, a closely related compound, was valued at approximately USD 100 million in 2023 and is projected to reach USD 147.5 million by 2031, indicating a growing demand for nitrobenzoic derivatives like this compound .

Environmental Considerations

With increasing regulatory scrutiny on chemical manufacturing processes, the synthesis of this compound has been optimized for lower environmental impact. Recent methods emphasize high yields and reduced byproducts, making the production process more sustainable.

Table 2: Environmental Impact of Synthesis Methods

| Synthesis Method | Yield (%) | Byproducts | Environmental Impact |

|---|---|---|---|

| Traditional nitration | ~24 | High | Moderate |

| Optimized method (recent) | >50 | Minimal | Low |

Recent advancements have improved the yield significantly while minimizing harmful byproducts .

作用機序

The mechanism of action of 3-Isopropoxy-4-nitrobenzoic acid involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The isopropoxy group can also influence the compound’s solubility and bioavailability, affecting its overall activity .

類似化合物との比較

Structural Similarities and Differences

Key structural analogs of 3-isopropoxy-4-nitrobenzoic acid include:

3-Isobutoxy-4-nitrobenzoic acid (CAS: 59719-77-6): Replaces the isopropoxy group with a bulkier isobutoxy substituent.

3-(Benzyloxy)-4-nitrobenzoic acid (CAS: 859034-50-7): Substitutes isopropoxy with a benzyloxy group, introducing aromaticity.

4-Isopropoxy-3-methylbenzoic acid (CAS: 856165-81-6): Shifts the nitro group to position 3 and adds a methyl group at position 4.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Substituents (Position) | Molecular Formula | Molecular Weight (g/mol) |

|---|---|---|---|---|

| This compound | 379261-85-5 | -NO₂ (4), -OCH(CH₃)₂ (3) | C₁₀H₁₁NO₅ | 225.20 |

| 3-Isobutoxy-4-nitrobenzoic acid | 59719-77-6 | -NO₂ (4), -OCH₂CH(CH₃)₂ (3) | C₁₁H₁₃NO₅ | 239.23 |

| 3-(Benzyloxy)-4-nitrobenzoic acid | 859034-50-7 | -NO₂ (4), -OCH₂C₆H₅ (3) | C₁₄H₁₁NO₅ | 273.24 |

| 4-Isopropoxy-3-methylbenzoic acid | 856165-81-6 | -CH₃ (4), -OCH(CH₃)₂ (3) | C₁₁H₁₄O₃ | 194.23 |

Physical and Chemical Properties

- Solubility : Bulkier substituents (e.g., benzyloxy) reduce aqueous solubility compared to isopropoxy or isobutoxy groups.

- Reactivity : The electron-withdrawing nitro group activates the benzene ring for electrophilic substitution, while alkoxy groups modulate electronic and steric effects.

生物活性

3-Isopropoxy-4-nitrobenzoic acid (C10H11NO5) is a compound characterized by the presence of both isopropoxy and nitro functional groups, which contribute to its unique chemical and biological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and potential applications in research and medicine.

Chemical Structure and Properties

This compound is classified as a nitro compound, which typically exhibits diverse biological activities. The structure includes an aromatic ring with a nitro group at the para position and an isopropoxy group at the meta position, influencing its solubility and reactivity.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets.

Target Interactions

- Protein Binding : The compound has been shown to disrupt protein-protein interactions, specifically the c-Myc–Max complex, which is crucial in cell proliferation and oncogenesis. In assays, it demonstrated significant inhibition at concentrations around 100 µM .

- Enzymatic Activity : It acts as a substrate for nitroaromatic dioxygenases involved in oxidative degradation pathways, leading to the release of nitrous acid and subsequent formation of protocatechuic acid .

Biological Activities

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have suggested that derivatives of this compound possess antimicrobial activities. The presence of the nitro group is often linked to increased antibacterial efficacy due to its ability to form reactive intermediates that can damage bacterial DNA .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In vitro studies have indicated that it may inhibit pro-inflammatory cytokines, thereby reducing inflammation in cellular models.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption with potential metabolic pathways involving reduction reactions. The nitro group can be reduced to an amino group under specific conditions, which may alter its biological activity significantly.

Case Studies

Several studies have focused on the biological implications of this compound:

- c-Myc–Max Interaction : In a study analyzing various derivatives, this compound was part of a library tested for its ability to disrupt c-Myc–Max/DNA complexes. It showed promising results in inhibiting this interaction, which is pivotal in cancer biology .

- Substrate Specificity Evaluation : Research on nitroaromatic dioxygenases highlighted the compound's role in the degradation pathways of nitroaromatic compounds, emphasizing its potential in bioremediation efforts .

Comparative Analysis

To understand the uniqueness of this compound, it is helpful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Hydroxy-4-nitrobenzoic acid | Hydroxyl group instead of isopropoxy | Moderate antimicrobial activity |

| 4-Nitrobenzoic acid | Lacks isopropoxy group | Lower reactivity and less hydrophobic |

| 3-Isopropoxybenzoic acid | Lacks nitro group | Reduced biological activity |

Q & A

Q. Example Protocol :

- Compound 4bb : this compound was converted to its acyl chloride and coupled with 4-amino-3-isopropoxybenzoic acid, yielding 31% of the product. Reaction conditions included dichloromethane as solvent and room temperature stirring .

How can researchers confirm the structural integrity of this compound derivatives using spectroscopic techniques?

Basic Research Question

Structural confirmation relies on:

- ¹H/¹³C-NMR Spectroscopy : Key signals include aromatic protons (δ 7.2–8.5 ppm), isopropoxy methine (δ 4.6–5.4 ppm), and nitro group-induced deshielding effects. For example, in compound 14eb, the isopropoxy group showed a doublet at δ 1.37 ppm (CH₃) .

- Mass Spectrometry (MS) : ESI-MS confirms molecular ions (e.g., m/z 491.1 [M+H]⁺ for C₂₇H₂₆N₂O₇) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., SHELX applications in small-molecule refinement) .

What experimental strategies can address low reaction yields in the synthesis of this compound-based amide derivatives?

Advanced Research Question

Low yields (e.g., 31% for 4bb ) may arise from steric hindrance (isopropoxy group) or competing side reactions. Optimization strategies include:

- Temperature Control : Lower temperatures (0–5°C) during acyl chloride formation to minimize decomposition.

- Catalytic Additives : Use of DMAP (4-dimethylaminopyridine) to accelerate coupling.

- Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) may improve solubility of bulky intermediates.

- Purification Techniques : Gradient chromatography or recrystallization to isolate pure products.

How does the presence of the isopropoxy and nitro groups influence the spectroscopic characterization of this compound?

Advanced Research Question

- Nitro Group : Causes strong deshielding in NMR (δ >8 ppm for adjacent protons) and distinct IR stretches (~1520 cm⁻¹ and ~1350 cm⁻¹ for asymmetric/symmetric NO₂ vibrations).

- Isopropoxy Group : Splits aromatic proton signals (e.g., δ 6.38 ppm for ortho protons in 14eb ) and introduces methine (δ 4.6–5.4 ppm) and methyl (δ 1.3 ppm) signals.

- MS Fragmentation : The nitro group enhances stability of molecular ions, aiding accurate mass confirmation .

What role does this compound play in modulating protein-protein interactions, and how is this applied in biochemical studies?

Advanced Research Question

Derivatives of this compound (e.g., 4aj, 4bb) act as α-helix mimetics to disrupt the c-Myc–Max protein-protein interaction, a target in cancer therapeutics. Methodological Steps :

Structural Design : The nitro group stabilizes the planar conformation, enhancing binding to hydrophobic protein pockets.

Biological Assays : Compounds are tested via fluorescence polarization or ITC (isothermal titration calorimetry) to measure binding affinities .

Cellular Studies : Derivatives like JKY-2-169 are evaluated for cytotoxicity and target engagement in cancer cell lines .

What are the critical considerations for handling and storing this compound to ensure experimental reproducibility and safety?

Basic Research Question

- Handling : Use nitrile gloves and fume hoods to avoid inhalation/contact. Nitro compounds may release NOx under heat .

- Storage : Keep in airtight containers at –20°C, away from reducing agents (risk of nitro group reduction). Desiccate to prevent hydrolysis .

- Waste Disposal : Neutralize with alkaline solutions (e.g., 10% NaOH) before disposal to degrade nitro groups .

How can computational modeling guide the design of this compound derivatives for specific applications?

Advanced Research Question

- Docking Simulations : Tools like AutoDock predict binding poses to protein targets (e.g., c-Myc) by simulating interactions with the nitro and isopropoxy groups.

- DFT Calculations : Assess electronic effects (e.g., nitro group’s electron-withdrawing nature) on reaction pathways .

- SAR Studies : Correlate substituent variations (e.g., benzyloxy vs. naphthylmethoxy) with biological activity to prioritize synthetic targets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。